![molecular formula C23H24O6 B022231 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone CAS No. 776325-66-7](/img/structure/B22231.png)
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone
Overview
Description
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a natural xanthone found in the herbs of Garcinia xanthochymus . It is a yellow powder and shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines .
Molecular Structure Analysis
The molecular formula of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is C23H24O6 . Its molecular weight is 396.4 g/mol .Physical And Chemical Properties Analysis
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a yellow powder . Its molecular formula is C23H24O6 and its molecular weight is 396.4 g/mol .Scientific Research Applications
Cancer Research
This compound has shown moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines . Its potential as an anti-cancer agent is significant, as it could lead to the development of new therapeutic strategies for treating these types of cancers.
Pharmacology
In pharmacological research, 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is used to study its effects on various cell lines to understand its mechanism of action and potential therapeutic uses . Its moderate cytotoxicity suggests it could be a lead compound for the development of new drugs.
Molecular Biology
The impact of this xanthone on molecular biology is primarily through its interaction with cellular processes. It could be used to study cell cycle regulation and apoptosis, which are crucial in understanding the progression of diseases like cancer .
Cell Biology
Research in cell biology may utilize this compound to observe its effects on cell morphology, viability, and proliferation. These studies can provide insights into the compound’s influence on cellular health and maintenance .
Biochemistry
In biochemistry, 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone can be used to study enzyme inhibition, signaling pathways, and metabolic processes within the cell. Its interaction with proteins and other biomolecules is of particular interest .
Antifungal Research
Although this compound lacks antifungal activity against Candida albicans, it can still be used in antifungal research to understand why certain compounds are ineffective and to help design molecules that can overcome these limitations .
Natural Product Chemistry
As a natural product isolated from the herbs of Garcinia xanthochymus, it serves as a reference standard for the identification and quantification of similar compounds in various plant species .
Synthetic Chemistry
This xanthone is also of interest in synthetic chemistry for its complex structure, which challenges chemists to develop novel synthetic routes and methodologies for its production .
Mechanism of Action
Target of Action
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a natural xanthone found in the herbs of Garcinia xanthochymus . It shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines . Therefore, the primary targets of this compound are likely to be components of these cancer cell lines.
Mode of Action
Its cytotoxicity against cancer cell lines suggests that it may interact with cellular components to inhibit cell proliferation or induce cell death .
Biochemical Pathways
Given its cytotoxic effects on cancer cells, it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its therapeutic potential .
Result of Action
The primary result of the action of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is its cytotoxic effect on MDA-MB-435S and A549 cancer cell lines . This suggests that the compound may have potential as a therapeutic agent for certain types of cancer.
Action Environment
Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability, efficacy, and mode of action .
properties
IUPAC Name |
3,4,5,8-tetrahydroxy-1,2-bis(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-14(8-6-12(3)4)19(26)21(28)23-17(13)20(27)18-15(24)9-10-16(25)22(18)29-23/h5-6,9-10,24-26,28H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLJVCQGYKZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1C(=O)C3=C(C=CC(=C3O2)O)O)O)O)CC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where has 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone been discovered in nature?
A1: 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone has been isolated from the plant Garcinia xanthochymus [, ]. This compound was found specifically in extracts taken from the twig bark of the plant [].
Q2: What kind of biological activity has been reported for 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone?
A2: While 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone itself hasn't been extensively studied for its specific bioactivity, a related compound isolated alongside it, 1,3,5,6‐tetrahydroxy‐4,7,8‐triprenylxanthone, demonstrated moderate cytotoxic activity against breast cancer (MDA‐MB‐435S) and lung adenocarcinoma (A549) cell lines []. Further research is needed to determine if 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone shares similar activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.